(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal

説明

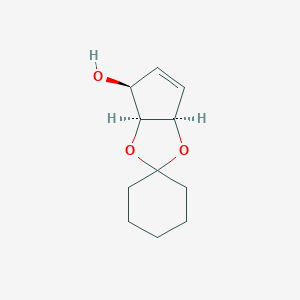

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal: is a complex organic compound characterized by its unique structural features, including a cyclopropene ring and a cyclohexyl ketal moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal typically involves multiple steps:

Formation of the Cyclopropene Ring: This can be achieved through the reaction of a suitable alkyne with a carbene precursor under controlled conditions.

Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation reactions, where the cyclopropene intermediate is treated with borane followed by oxidation with hydrogen peroxide.

Ketal Formation: The final step involves the formation of the cyclohexyl ketal. This is typically done by reacting the trihydroxy cyclopropene with cyclohexanone in the presence of an acid catalyst to form the ketal linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl groups in (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.

Major Products

Oxidation: Ketones or aldehydes depending on the specific conditions.

Reduction: Various alcohol derivatives.

Substitution: Halogenated compounds or other substituted derivatives.

科学的研究の応用

Chemical Characteristics

- Molecular Formula : C11H16O3

- Molecular Weight : 196.11 g/mol

- CAS Number : 134677-23-9

- SMILES Notation : O[C@H]1C=C[C@H]2OC3(CCCCC3)O[C@@H]12

A. Mannostatin Intermediate

One of the primary applications of (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal is as an intermediate in the synthesis of mannostatin. Mannostatin is a potent inhibitor of glycosylation processes in cells and has implications in cancer therapy and other diseases where glycoprotein synthesis is dysregulated. The compound's specific stereochemistry contributes to its biological activity and effectiveness as a therapeutic agent .

A. Synthesis of Complex Molecules

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules. Its reactive hydroxyl groups allow for various functionalization reactions that can lead to the construction of more complex structures. This property is particularly beneficial in the development of new pharmaceuticals and agrochemicals .

A. Chemical Research

In chemical research settings, this compound serves as a reference material for analytical studies and method development. Its availability as a high-purity standard allows researchers to calibrate instruments and validate methods for analyzing similar compounds .

Case Study 1: Mannostatin Derivatives

Research has demonstrated that derivatives of mannostatin exhibit varying degrees of efficacy against specific cancer cell lines. The synthesis involving this compound has been pivotal in exploring these derivatives' structure-activity relationships (SAR), leading to more potent anticancer agents.

Case Study 2: Synthesis Methodologies

Innovative synthetic methodologies utilizing this compound have been reported in literature. These methodologies focus on the strategic placement of functional groups to enhance biological activity while maintaining synthetic efficiency.

作用機序

The mechanism by which (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal exerts its effects involves its interaction with various molecular targets. The hydroxyl groups and the cyclopropene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

類似化合物との比較

Similar Compounds

(1R,2R,3S)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal: A stereoisomer with different spatial arrangement of atoms.

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclopentyl Ketal: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

The unique combination of a cyclopropene ring and a cyclohexyl ketal moiety in (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal provides distinct reactivity and potential applications that are not observed in its analogs. This makes it a valuable compound for research and industrial applications.

生物活性

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a cyclopropene ring and multiple hydroxyl groups, this compound may interact with various biological molecules, influencing several biochemical pathways. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications in drug discovery.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 196.11 g/mol

- CAS Number : 134677-23-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropene Ring : Achieved through the reaction of an alkyne with a carbene precursor.

- Introduction of Hydroxyl Groups : This is accomplished via hydroboration-oxidation reactions.

- Ketal Formation : The final step involves reacting the trihydroxy cyclopropene with cyclohexanone in the presence of an acid catalyst.

These synthetic routes can be optimized for industrial production to enhance yield and purity using advanced techniques such as chromatography and continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors due to the presence of hydroxyl groups and the unique cyclopropene structure. This interaction can influence numerous biological pathways including metabolic processes and signal transduction .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- A study focusing on copper(II) complexes derived from similar structures demonstrated moderate antibacterial activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) ranging from 250 µg/mL to 500 µg/mL .

- The compound's hydroxyl groups may enhance its solubility and reactivity with microbial targets.

Case Studies

Several studies have explored related compounds and their biological activities:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Copper(II) complex of 4-cyclohexyl-3-(nitrophenyl)methyl-1,2,4-triazolin-5-thione | Antibacterial | 250–500 | |

| Other triazole derivatives | Antifungal | ≥1000 |

These findings suggest that modifications in the structure of similar compounds can lead to varying degrees of biological activity.

Potential Applications

Given its promising biological activity:

特性

IUPAC Name |

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRUPQDMJWTJJ-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452562 | |

| Record name | FT-0675562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134677-23-9 | |

| Record name | FT-0675562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。